(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Descripción
Propiedades
IUPAC Name |
[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrO7/c23-14-6-12(21-13(7-14)10-26-11-28-21)8-19-20(24)16-4-3-15(9-18(16)30-19)29-22(25)17-2-1-5-27-17/h1-9H,10-11H2/b19-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEGVSODETULNW-UWVJOHFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5)OCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5)OCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzofuran derivatives and is characterized by its unique structural features, including a benzofuran core and a benzo[d][1,3]dioxin moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals.
Molecular Structure and Properties
The molecular formula of (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is C22H13BrO7, with a molecular weight of approximately 469.2 g/mol. The compound's structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Biological Activity Overview
The biological activity of this compound can be predicted based on its structural components. Compounds with similar frameworks have been reported to exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that benzofuran derivatives can inhibit the proliferation of certain cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These effects are significant in conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : Some derivatives within this class have shown limited antimicrobial activity against specific bacterial strains, indicating potential as therapeutic agents against infections.
Anticancer Studies
A study conducted on structurally similar benzofuran derivatives demonstrated significant cytotoxicity against various solid tumor cell lines. The results indicated that these compounds could effectively inhibit cell growth through mechanisms involving apoptosis. For instance, compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of related compounds. For example, a derivative was found to reduce the levels of IL-6 and TNF-alpha in treated cells, indicating a possible pathway for therapeutic intervention in inflammatory diseases .
Antimicrobial Activity
Limited studies have been conducted on the antimicrobial effects of this specific compound; however, related benzofuran derivatives have shown effectiveness against certain Gram-positive bacteria. Further exploration is needed to establish the spectrum of activity for (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate .
The precise mechanism of action for (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate remains to be fully elucidated. However, it is hypothesized that the compound may interact with key enzymes or receptors involved in cell signaling pathways associated with inflammation and cancer progression.
Comparación Con Compuestos Similares
Key Observations :
- Halogenation : The target compound’s bromo group on the benzodioxin ring contrasts with halogenation on the benzofuran core in analogues from . Bromine’s electron-withdrawing effects may enhance stability compared to chlorine in analogues like compound V .
- Ester vs.
Physicochemical Properties
A comparison of computed and experimental properties reveals trends in solubility and bioavailability:
| Property | Target Compound | Compound III (Br) | Compound V (Cl) |
|---|---|---|---|
| Molecular Weight (g/mol) | 375.2 | 527.8 | 331.1 |
| XLogP3 | 3.4 | ~4.8 | ~3.2 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 6 | 6 |
Analysis :
- The target compound’s lower molecular weight and XLogP3 compared to heavily halogenated analogues (e.g., compound III) suggest improved solubility and reduced hydrophobicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate?
- Methodology : The compound’s synthesis likely involves multi-step procedures, including:
- Aldol condensation : To form the (Z)-configured methylene group, similar to methods used for benzylidene-benzofuran derivatives .
- Coupling reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki or Heck) for bromo-substitution, as seen in brominated benzodioxin systems .
- Esterification : Furan-2-carboxylate esterification under anhydrous conditions with DCC/DMAP or other carbodiimide-based coupling agents .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the bromo-substituted benzodioxin and benzofuran moieties .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-TOF for accurate mass determination) .
- X-ray crystallography : For definitive stereochemical assignment of the (Z)-methylene group, if single crystals are obtainable .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the (Z)-isomer under varying pH and temperature conditions?
- Experimental design :
- Kinetic studies : Perform accelerated degradation tests (e.g., 40–80°C, pH 1–12) with HPLC monitoring to track isomerization or decomposition .
- Computational modeling : DFT calculations to compare thermodynamic stability of (Z) vs. (E)-isomers, focusing on steric and electronic effects of the bromo-benzodioxin group .
- Data contradiction : If isomerization occurs unexpectedly, re-evaluate solvent polarity’s role in stabilizing transition states .
Q. How does the bromo-substitution on the benzodioxin ring influence electronic properties and reactivity in catalytic applications?
- Methodology :
- Electrochemical analysis : Cyclic voltammetry to assess redox behavior, comparing bromo-substituted vs. non-bromo analogs .
- Catalytic screening : Test the compound in palladium-catalyzed reactions (e.g., C–H activation) to evaluate its role as a ligand or substrate .
- Key findings : Bromine’s electron-withdrawing effect may enhance electrophilic reactivity at the methylene group .
Q. What strategies resolve contradictions in reported spectral data for similar benzofuran-dioxin hybrids?
- Approach :
- Comparative NMR analysis : Cross-reference chemical shifts with structurally analogous compounds (e.g., 6-bromo-3-methylbenzo[d]isoxazole derivatives) to identify discrepancies in coupling constants or peak splitting .
- Isotopic labeling : Use deuterated solvents or 13C-labeled intermediates to confirm assignments in crowded spectral regions .
Safety and Handling Considerations
Q. What precautions are critical for handling this compound in oxygen-sensitive reactions?
- Protocols :
- Inert atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous/oxygen-free conditions .
- Static charge mitigation : Ground glassware and avoid plastic equipment to prevent ignition hazards, as recommended for furan derivatives .
- Emergency measures : In case of inhalation, immediate exposure to fresh air and medical consultation are advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
